N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide
Description
This compound features a sulfonamide core substituted with a 3-nitrobenzene group and a branched ethyl chain bearing a 3-methoxyphenyl and morpholin-4-yl moiety. While direct pharmacological data are unavailable in the provided evidence, analogs with similar frameworks demonstrate antimicrobial and receptor-binding properties .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-17-6-2-4-15(12-17)19(21-8-10-28-11-9-21)14-20-29(25,26)18-7-3-5-16(13-18)22(23)24/h2-7,12-13,19-20H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRCKZCDGSSFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Structural Features
The compound features:
- A morpholine moiety, contributing to its solubility and biological activity.
- A nitrobenzene group, which is often associated with pharmacological properties.
- A sulfonamide group, known for its antibacterial properties.
Medicinal Chemistry
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide has shown potential as a therapeutic agent in various studies. Its applications include:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial effects. Studies have indicated that this compound exhibits activity against several pathogenic bacteria, making it a candidate for antibiotic development.
- Anti-inflammatory Properties : Research has suggested that the compound can inhibit inflammatory pathways, potentially serving as an anti-inflammatory agent in conditions such as arthritis or other inflammatory diseases.
- Anticancer Potential : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, showing promise as a chemotherapeutic agent. Further research is required to elucidate its mechanisms of action.
Biological Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Cell Signaling Modulation : The compound may affect signaling pathways that are crucial for cell growth and survival, particularly in cancer cells.
Industrial Applications
In addition to its medicinal uses, this compound is being explored for:
- Material Science : Its chemical properties may allow it to be used in developing new materials with specific optical or electronic properties.
- Agricultural Chemistry : Potential applications include the development of agrochemicals that can enhance crop resistance to pests or diseases.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics.
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Structural Analogs:
Detailed Analysis of Structural Differences and Implications
Aromatic Substituents: The 3-methoxyphenyl group in the target compound introduces moderate electron-donating effects, contrasting with the 4-fluorophenyl (electron-withdrawing) in BE58815 and 4-dimethylaminophenyl (strong electron-donating) in BE45737 . These differences influence electronic properties, affecting receptor binding or metabolic stability.
Morpholin-4-yl Ethyl Chain :
- Common across analogs, this moiety improves water solubility due to morpholine’s hydrophilic nature. However, branching (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) affects steric hindrance and conformational flexibility.
Core Structure: The sulfonamide core distinguishes the target compound from thiopyrimidines (e.g., 6c–f) and oxoacetamides (e.g., 8018-3139) . Sulfonamides are known for diverse bioactivities, including enzyme inhibition, while thiopyrimidines exhibit antimicrobial effects.
Biological Activity
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, a 3-methoxyphenyl group, and a 3-nitrobenzene sulfonamide moiety. Its chemical structure can be represented as follows:
This structure suggests various interactions with biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, including MCF-7 and HCT-116 .
- Antimicrobial Properties : There is evidence suggesting that compounds with sulfonamide groups possess antibacterial and antifungal activities. The presence of the morpholine ring may enhance these properties by improving solubility and bioavailability.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activity through the inhibition of pro-inflammatory cytokines .
Case Studies
-
Anticancer Activity Evaluation :
- A study reported that compounds related to this compound exhibited significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 0.19 to 0.78 µM . Flow cytometry analysis revealed that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis via increased caspase activity.
- Antimicrobial Testing :
Data Table: Biological Activity Summary
| Activity Type | Assessed Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.19 - 0.78 | Apoptosis induction via caspase activation |
| Antimicrobial | Various Pathogens | Varies | Disruption of cell membrane integrity |
| Anti-inflammatory | In vitro models | Not specified | Inhibition of cytokine production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
